molecular formula C17H12Cl2N2O2S B299087 (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B299087
M. Wt: 379.3 g/mol
InChI Key: HUJXUQDATVPTIT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. It may also inhibit the growth of cancer cells by regulating the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate the cell cycle. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments include its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one include further studies to understand its mechanism of action, as well as its potential use as a therapeutic agent for other diseases, including diabetes and Alzheimer's disease. Additionally, further research is needed to determine its potential toxicity and to develop more effective and efficient synthesis methods.

Synthesis Methods

The synthesis of (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been reported in the literature. The most commonly used method involves the reaction of 3-chloroaniline with 3-chloro-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base, which is then cyclized with 2-bromoacetyl bromide to yield the thiazolone derivative.

Scientific Research Applications

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has shown potential as a therapeutic agent for other diseases, including diabetes and Alzheimer's disease.

properties

Product Name

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-14-6-5-10(7-13(14)19)8-15-16(22)21-17(24-15)20-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,20,21,22)/b15-8+

InChI Key

HUJXUQDATVPTIT-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)NC3=CC(=CC=C3)Cl)Cl

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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